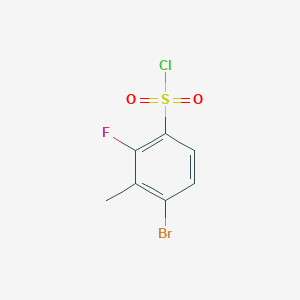

![molecular formula C8H15N3O B2838925 [5-(Ethoxymethyl)-1-methylpyrazol-4-yl]methanamine CAS No. 1883717-61-0](/img/structure/B2838925.png)

[5-(Ethoxymethyl)-1-methylpyrazol-4-yl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

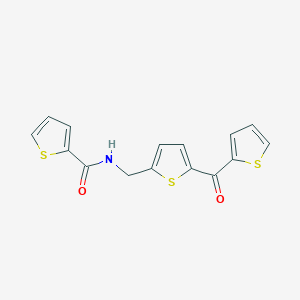

The synthesis of “[5-(Ethoxymethyl)-1-methylpyrazol-4-yl]methanamine” involves a one-step process using a hierarchical meso-/microporous lamellar MFI–Sn/Al zeolite . This zeolite contains both Lewis acidic Sn- and Al-sites and a Brønsted acidic Al–O(H)–Si site . The reaction proceeds via the isomerization of glucose to fructose over Lewis acidic Sn sites, the dehydration of fructose to 5-hydroxymethylfurfural (HMF), and then the etherification of HMF and ethanol to EMF over the Brønsted acidic Al–O(H)–Si sites .Molecular Structure Analysis

The molecular structure of “[5-(Ethoxymethyl)-1-methylpyrazol-4-yl]methanamine” is represented by the formula C8H15N3O. Unfortunately, the specific details about the molecular structure are not available in the search results.Chemical Reactions Analysis

The chemical reaction involving “[5-(Ethoxymethyl)-1-methylpyrazol-4-yl]methanamine” is a three-step cascade reaction . It starts with the isomerization of glucose to fructose over Lewis acidic Sn sites, followed by the dehydration of fructose to 5-hydroxymethylfurfural (HMF), and finally the etherification of HMF and ethanol to EMF over the Brønsted acidic Al–O(H)–Si sites .Physical And Chemical Properties Analysis

“[5-(Ethoxymethyl)-1-methylpyrazol-4-yl]methanamine” has a molecular weight of 169.22 . Unfortunately, the search results do not provide more detailed physical and chemical properties.Safety and Hazards

The safety data sheet for methenamine, a related compound, indicates that it is a flammable solid and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Deep eutectic solvents (DESs) have emerged as promising green solvents due to their versatility and properties such as high biodegradability, inexpensiveness, ease of preparation, and negligible vapor pressure . They have been used as sustainable media and green catalysts in many chemical processes, including the conversion of lignocellulosic biomass into bio-based chemicals . This could potentially open up new avenues for the use of “[5-(Ethoxymethyl)-1-methylpyrazol-4-yl]methanamine” in the future.

properties

IUPAC Name |

[5-(ethoxymethyl)-1-methylpyrazol-4-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c1-3-12-6-8-7(4-9)5-10-11(8)2/h5H,3-4,6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAAHDDRCUVXDQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=C(C=NN1C)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(([3,3'-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide](/img/structure/B2838844.png)

![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-(methylamino)purine-2,6-dione](/img/structure/B2838847.png)

![N-allyl-2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2838849.png)

![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2838856.png)

![5-chloro-2-(methylsulfanyl)-N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B2838858.png)

![2-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2838859.png)

![7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)